![molecular formula C22H26N6O4 B2751009 1,3,7-trimethyl-8-(4-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 929850-32-8](/img/structure/B2751009.png)
1,3,7-trimethyl-8-(4-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to determine its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the imidazo[2,1-f]purine core might undergo reactions typical of purines, while the morpholinoethoxyphenyl group might participate in reactions typical of ethers and aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like its polarity, solubility, stability, and reactivity would all be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
FLT3 Kinase Inhibition in AML
Background: The FLT3 gene encodes a receptor tyrosine kinase that plays a crucial role in hematopoiesis. Mutations in FLT3, particularly the internal tandem duplication (ITD) mutation, are common in acute myeloid leukemia (AML) patients.
Application:- FLT3-ITD Inhibition : CHMFL-FLT3-213 has demonstrated potent inhibitory effects against FLT3-ITD mutants. It effectively targets oncogenic mutations associated with FLT3, including FLT3-D835Y/H/V, FLT3-ITD-D835Y/I/N/A/G/Del, and FLT3-ITD-F691L . This makes it a promising candidate for treating FLT3-ITD-positive AML.
In Vivo Efficacy
Background: In vivo studies are crucial for assessing drug candidates’ effectiveness.
Application:- Tumor Suppression : CHMFL-FLT3-213 exhibits acceptable bioavailability (F = 19%) and significantly suppresses tumor growth in xenograft models (e.g., MV4-11 cells). Importantly, it achieves this without causing obvious toxicity .
Chemical Synthesis
Background: Understanding the synthesis of CHMFL-FLT3-213 is essential for large-scale production.
Application:- Synthesis : The compound can be synthesized using a method involving 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides . This information aids in its production for research and clinical purposes.
Database Resources
Background: Access to chemical databases facilitates research and collaboration.
Application:- ChemSpider : CHMFL-FLT3-213 is listed in the ChemSpider database, which contains synthesis references and physical properties for various compounds . Researchers can use this resource for further investigations.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2,4,7-trimethyl-6-[4-(2-morpholin-4-ylethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4/c1-15-14-27-18-19(24(2)22(30)25(3)20(18)29)23-21(27)28(15)16-4-6-17(7-5-16)32-13-10-26-8-11-31-12-9-26/h4-7,14H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNCJOYNTAIDCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OCCN5CCOCC5)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-trimethyl-8-(4-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.